
5-(3-iso-Propoxyphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-iso-Propoxyphenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a ketone group (oxo) and a phenyl ring substituted with a propan-2-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-iso-Propoxyphenyl)-5-oxovaleric acid typically involves the reaction of a suitable phenyl derivative with a pentanoic acid precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-iso-Propoxyphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron (Fe) or aluminum chloride (AlCl3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5-(3-iso-Propoxyphenyl)-5-oxovaleric acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-(3-iso-Propoxyphenyl)-5-oxovaleric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-oxo-5-(prop-2-ynylamino)pentanoic acid
- 5-oxo-3-phenyl-5-(2-quinolinylamino)pentanoic acid
Uniqueness
5-(3-iso-Propoxyphenyl)-5-oxovaleric acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propan-2-yloxy group. This structural uniqueness can influence its reactivity and interactions in various applications.
Propriétés
Formule moléculaire |
C14H18O4 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-oxo-5-(3-propan-2-yloxyphenyl)pentanoic acid |
InChI |
InChI=1S/C14H18O4/c1-10(2)18-12-6-3-5-11(9-12)13(15)7-4-8-14(16)17/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,16,17) |
Clé InChI |
REFNCPQOKIKTDI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)O |
SMILES canonique |
CC(C)OC1=CC=CC(=C1)C(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635248.png)
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635251.png)


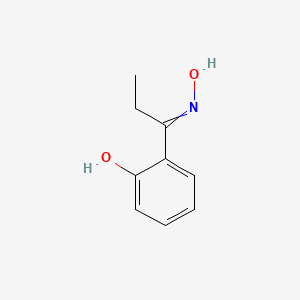
![[5-(4-Chlorophenyl)-2-furyl]methylamine](/img/structure/B1635296.png)
![2-[(3-Methoxyphenyl)amino]acetohydrazide](/img/structure/B1635297.png)
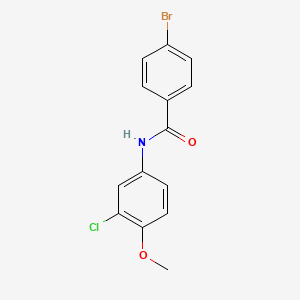


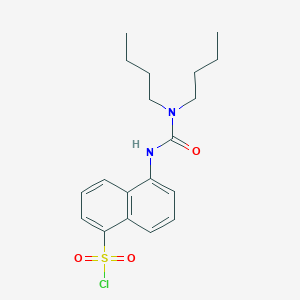
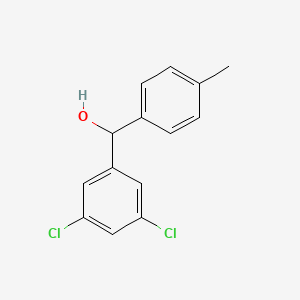
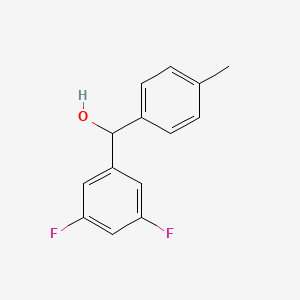
![2-(3,4-Dimethoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1635324.png)
